molecular formula C16H17NO4S B1606008 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid CAS No. 34635-34-2

2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid

Cat. No. B1606008
CAS RN: 34635-34-2
M. Wt: 319.4 g/mol
InChI Key: CGRCVIZBNRUWLY-UHFFFAOYSA-N
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Description

“2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .


Synthesis Analysis

The synthesis of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was reported in a study . The process involved adding Na2CO3 solution to cysteine in H2O at -5 oC to -10 oC, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour . The slurry was then warmed to room temperature and allowed to stir for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For instance, Fourier Transform infrared (FT-IR) was used to confirm the structure of a synthesized compound . In another study, the fitting pattern of a similar compound illustrated H-bonding interactions with both Arg287 and Tyr283 through its diethylaminomethylsulphonamide fragment .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied to some extent. For example, the melting point range of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was determined to be 105-107 oC .

Scientific Research Applications

Antiulcer Agent Development

A series of compounds including 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been synthesized and screened for their in vivo efficacy as antiulcer agents. These compounds have demonstrated potential in various gastric models and have been studied for their mode of action, particularly in the inhibition of H+/K+ ATPase activity in gastric microsome isolated from rat stomachs (Sahoo & Subudhi, 2014).

Palladium(II) Coordination Compounds

Research into the interaction of 2-aminooxypropanoic acid and its methyl ester with palladium(II) has been conducted. This study provides insights into the formation of chelates with the acid and the coordination of its esters to the metal through the nitrogen atom of the aminooxy group (Warnke & Trojanowska, 1993).

Antiandrogen Properties

The nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2- hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide and related compounds have been explored for their potential as antiandrogens. Research includes the resolution and determination of the absolute configuration of the active enantiomer (Tucker & Chesterson, 1988).

EP1 Receptor Selective Antagonists

Compounds with the phenyl-sulfonyl moiety have shown potential as EP1 receptor selective antagonists. The structure-activity relationship studies of these compounds have revealed optimized antagonist activity and in vivo efficacy (Naganawa et al., 2006).

Future Directions

The future research directions for this compound could involve further exploration of its potential applications, particularly in the field of medicine given its antibacterial activity . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards could provide valuable insights.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRCVIZBNRUWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid

CAS RN

34635-34-2, 13505-32-3
Record name NSC 88484
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034635342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC88484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13505-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UF Eze, CC Eze, IV Okonkwo… - International Journal of …, 2021 - researchgate.net
Despite the rapid development of new chemotherapeutic agents, the steady rise of antimicrobial resistance (AMR) is a huge global concern and demand continued efforts to develop …
Number of citations: 0 www.researchgate.net

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